molecular formula C18H12ClN3O2S B2978590 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 955233-97-3

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2978590
CAS No.: 955233-97-3
M. Wt: 369.82
InChI Key: LVNNIHQYQQITIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and antimicrobial research. This molecule integrates two pharmaceutically active motifs: a 1,3,4-oxadiazole ring and a benzothiophene core. The 1,3,4-oxadiazole scaffold is extensively recognized in scientific literature for its remarkable biological activities, serving as a key structural component in several commercial drugs and demonstrating a broad spectrum of properties, including potent antimicrobial action . The benzothiophene moiety is another privileged structure in medicinal chemistry, often utilized in the synthesis of novel compounds screened for antimicrobial applications . The primary research value of this compound lies in its potential as a lead structure for developing new therapeutic agents, particularly in the urgent fight against antimicrobial resistance (AMR). Researchers can utilize this compound to explore new mechanisms of action against a panel of Gram-positive and Gram-negative bacteria . Its proposed mechanism of action, inferred from studies on analogous structures, may involve inhibition of critical bacterial enzymes such as DNA gyrase (topoisomerase II), which is essential for bacterial DNA replication . This reagent is provided for research purposes to investigate structure-activity relationships (SAR), conduct antimicrobial susceptibility assays, and develop novel heterocyclic scaffolds for bio-optical and optoelectronic applications . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-15-12-8-4-5-9-13(12)25-16(15)17(23)20-18-22-21-14(24-18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNIHQYQQITIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the oxadiazole ring with a benzyl halide.

    Formation of the benzothiophene ring: This can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Coupling of the two moieties: The final step involves coupling the benzothiophene and oxadiazole moieties through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Scientific Research Applications

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, the compound has been shown to inhibit the NF-κB signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation . The compound’s ability to bind to specific proteins and enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Structural Insights:

Substituent Effects :

  • The 5-benzyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents like ethylsulfanyl .
  • The 4-fluoro addition in the thiadiazole analog could enhance metabolic stability due to fluorine’s electronegativity .

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H12ClN3O2S\text{C}_{18}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Benzyl Group : The alkylation of the oxadiazole ring with a benzyl halide is performed.
  • Formation of the Benzothiophene Ring : This is synthesized through cyclization involving a thiophene derivative.
  • Coupling : The final step involves forming an amide bond between the benzothiophene and oxadiazole moieties using coupling reagents like EDCI or DCC.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that this compound inhibits the growth of multiple pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including:

Cell Line IC50 (µM) Activity
HCT-116 (Colon)3.24High sensitivity
MCF-7 (Breast)7.82Moderate sensitivity
HeLa (Cervical)12.68Lower sensitivity

The compound exhibits broad-spectrum activity with GI50 values indicating effective growth inhibition across different cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit the NF-κB signaling pathway in cancer cells, leading to apoptosis and reduced cell proliferation.

Study on Anticancer Activity

In a study evaluating various oxadiazole derivatives for their anticancer properties, this compound was identified as one of the most promising candidates due to its favorable activity profile against a panel of human tumor cell lines. The study utilized MTT assays to assess cytotoxicity and metabolic stability in human liver microsomes, revealing that some derivatives maintained favorable pharmacokinetic properties .

Comparative Analysis with Other Compounds

A comparative analysis between this compound and other known anticancer agents showed that it possesses unique structural features contributing to its biological activity. For instance, compounds containing similar oxadiazole moieties exhibited varying degrees of potency depending on substituents at specific positions on the aromatic rings .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide, and how is purity validated?

Answer:
The synthesis typically involves coupling a 1,3,4-oxadiazole-2-amine derivative with a benzothiophene-2-carboxylic acid chloride. A general protocol includes:

  • Reacting 2-amino-5-benzyl-1,3,4-oxadiazole with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of triethylamine (as a base) in dioxane at 20–25°C .
  • Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from ethanol-DMF mixtures.

Purity Validation:

  • HPLC : Retention times (e.g., 12–13 minutes) and purity >95% are confirmed using reverse-phase C18 columns with UV detection at 254 nm .
  • Spectroscopy : 1H/13C NMR and FT-IR confirm structural integrity. For example, carbonyl (C=O) stretches appear at ~1650–1700 cm⁻¹, and aromatic protons resonate at δ 7.2–8.5 ppm .

Basic: What in vitro bioassays are suitable for preliminary evaluation of its antimicrobial and enzyme inhibitory activities?

Answer:

  • Antimicrobial Activity :
    • Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate promising activity .
  • Enzyme Inhibition :
    • Lipoxygenase (LOX) : Spectrophotometric assay measuring hydroperoxide formation at 234 nm .
    • Ca²⁺/Calmodulin-Stimulated Kinase II (CaMKII) : Radiolabeled ATP incorporation assays with IC₅₀ determination (e.g., compound 56 in showed IC₅₀ = 98 nM).

Advanced: How do structural modifications at the benzyl or benzothiophene moieties influence CaMKII inhibitory activity?

Answer:
Key SAR insights from oxadiazole analogs:

Substituent PositionActivity (IC₅₀)SelectivityReference
3-Fluorobenzamide55 nMModerate
4-Chlorobenzamide98 nMHigh
3-Phenylbenzamide220 nMLow
  • Electron-Withdrawing Groups (e.g., -Cl, -F) enhance activity by improving electrophilicity and target binding.
  • Bulkier Groups (e.g., cyclohexyl) reduce potency due to steric hindrance .

Advanced: What computational strategies predict its binding affinity to cannabinoid (CB1) receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CB1’s hydrophobic pocket (PDB: 5XRA). Oxadiazole’s nitrogen atoms form hydrogen bonds with Thr197 and Ser383 .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features like aromatic rings and hydrogen bond acceptors using Schrödinger’s Phase .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from:

  • Assay Conditions : Differences in buffer pH (e.g., LOX activity is pH-sensitive) or enzyme sources (recombinant vs. tissue-extracted) .
  • Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays).
  • Structural Analog Interference : Impurities from incomplete synthesis (e.g., unreacted starting materials) may skew results. Validate purity via HPLC and 2D NMR .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

  • Solvent Optimization : Replace dioxane with THF or acetonitrile for better solubility and lower toxicity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing reaction time from 12h to 4h .
  • Workflow : Implement continuous flow chemistry for improved heat/mass transfer, achieving >90% yield at 100 g scale .

Advanced: How to design analogs with improved metabolic stability for in vivo studies?

Answer:

  • Bioisosteric Replacement : Substitute the benzothiophene with a benzofuran to reduce CYP450-mediated oxidation .
  • Prodrug Approach : Introduce ester moieties at the oxadiazole ring to enhance solubility and slow hepatic clearance .
  • Metabolite Identification : Use LC-HRMS to detect Phase I/II metabolites in hepatocyte incubations. Key sites include benzyl C-H bonds .

Basic: What spectroscopic techniques are essential for characterizing its solid-state structure?

Answer:

  • X-ray Crystallography : Resolve π-π stacking between benzothiophene and oxadiazole rings (d-spacing ~3.5 Å) .
  • DSC/TGA : Determine melting point (~200–220°C) and thermal stability (decomposition >250°C) .
  • Solid-State NMR : Confirm crystallinity via 13C CP/MAS, distinguishing polymorphs (e.g., Form I vs. Form II) .

Advanced: How does this compound interact with lipid membranes in cellular uptake studies?

Answer:

  • LogP Measurement : Experimental LogP (e.g., 3.2 via shake-flask method) predicts moderate membrane permeability .
  • Fluorescence Quenching : Use DPH probes to monitor membrane fluidity changes. A 20% decrease in anisotropy indicates strong partitioning .
  • Caco-2 Assays : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests favorable intestinal absorption .

Advanced: What in silico tools prioritize analogs for synthesis in lead optimization?

Answer:

  • QSAR Models : Build regression models using descriptors like polar surface area (PSA) and H-bond donors. For CaMKII inhibitors, PSA <90 Ų correlates with activity .
  • ADMET Prediction : Use SwissADME to filter compounds with high Ames toxicity or CYP2D6 inhibition risks .
  • Scaffold Hopping : Replace the oxadiazole with 1,2,4-triazole using BREED algorithm (SYBYL) to explore novel chemotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.